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molecular formula C4H6O3S B018381 Propargyl Methanesulfonate Ester CAS No. 16156-58-4

Propargyl Methanesulfonate Ester

Cat. No. B018381
M. Wt: 134.16 g/mol
InChI Key: OWAHJGWVERXJMI-UHFFFAOYSA-N
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Patent
US05756769

Procedure details

An aqueous 28% ammonia solution (166.4 g, 2.74 mol) and benzaldehyde (30.6 g, 0.288 mol) were mixed and a solution prepared by dissolving propargyl methanesulfonate (36.7 g, 0.274 mol) in 147 g of toluene was added dropwise at 20°-25° C. over 3 hours to the solution, followed by stirring at the same temperature for 3 hours. After separating, the organic phase and aqueous phase were obtained. The organic phase obtained by washing the aqueous phase twice with 25 g of toluene was combined with the above organic phase and concentrated until the weight became 78 g to obtain a toluene solution of N-benzylidene-2-propynylamine.
Quantity
166.4 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Quantity
147 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH:2](=O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CS(O[CH2:15][C:16]#[CH:17])(=O)=O>C1(C)C=CC=CC=1>[CH:2](=[N:1][CH2:15][C:16]#[CH:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
166.4 g
Type
reactant
Smiles
N
Name
Quantity
30.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
36.7 g
Type
reactant
Smiles
CS(=O)(=O)OCC#C
Name
Quantity
147 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise at 20°-25° C. over 3 hours to the solution
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After separating
CUSTOM
Type
CUSTOM
Details
the organic phase and aqueous phase were obtained
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
by washing the aqueous phase twice with 25 g of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the weight

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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